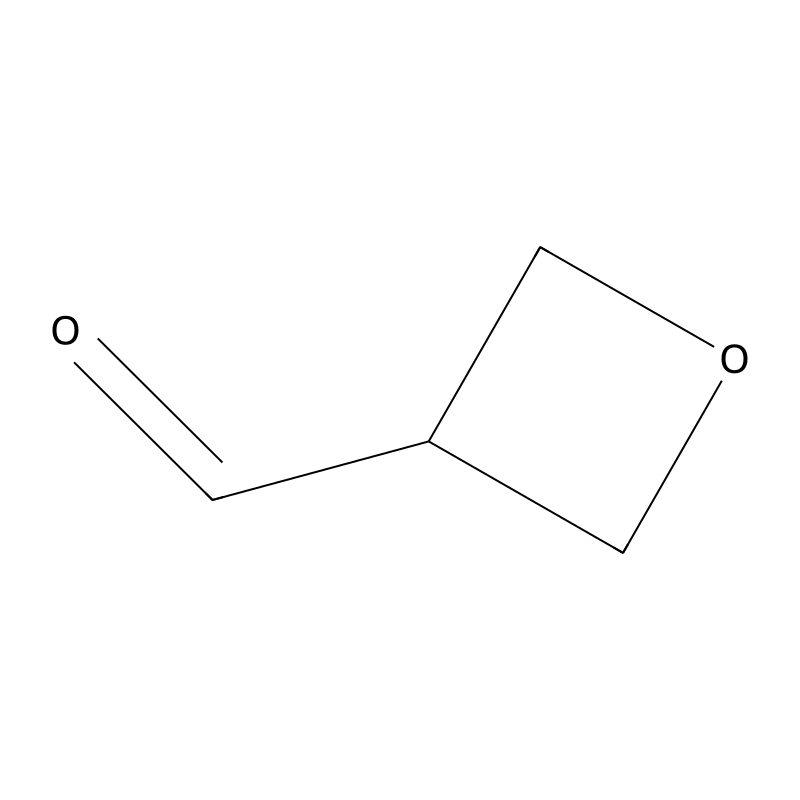

Oxetane-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Oxetane-3-carbaldehyde is a four-membered cyclic compound characterized by the molecular formula . It features an oxetane ring with a formyl group attached at the 3-position, making it a derivative of oxetane. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. Oxetane-3-carbaldehyde appears as a colorless liquid and is classified as a flammable substance with specific safety warnings related to skin irritation and toxicity upon ingestion .

Organic Synthesis:

- Building Block in Complex Molecule Synthesis: OCA's functional groups (aldehyde and oxetane ring) can serve as versatile building blocks for the synthesis of more complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

- Precursor for Heterocycles: OCA can be readily transformed into various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles are valuable in drug discovery due to their diverse biological activities [].

Polymer Chemistry:

- Monomer for Functional Polymers: OCA can be used as a monomer for the synthesis of functional polymers with specific properties. The oxetane ring can be incorporated into the polymer backbone, influencing its biodegradability, thermal stability, and other desirable characteristics [].

- Cross-linking Agent: OCA's bifunctionality (aldehyde and oxetane ring) allows it to act as a cross-linking agent for polymers, enhancing their mechanical strength and stability [].

Material Science:

- Development of Functional Materials: OCA's unique structure and reactivity hold potential for developing functional materials with specific applications in areas like catalysis, energy storage, and optoelectronics [].

- Biocompatible Materials: Modifications of OCA can lead to the development of biocompatible materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds [].

The reactivity of oxetane-3-carbaldehyde can be attributed to both the oxetane ring and the aldehyde functional group. Key reactions include:

- Ring Opening: The strained oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles, leading to the formation of larger cyclic or acyclic compounds .

- Aldol Condensation: The aldehyde group can participate in aldol reactions, allowing for the formation of β-hydroxy aldehydes or ketones under appropriate conditions.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on the biological activity of oxetane derivatives, including oxetane-3-carbaldehyde, suggests potential applications in medicinal chemistry. Oxetanes have been explored for their roles in drug discovery, particularly due to their ability to modify pharmacokinetic properties of lead compounds. Studies indicate that certain oxetane derivatives exhibit promising activities against various biological targets, including enzymes involved in cancer progression and other diseases .

Several synthetic routes have been developed for the preparation of oxetane-3-carbaldehyde:

- Homologation of Oxetane-3-one: This method involves a series of reactions including Tsuji hydrogenolysis and oxidative cleavage, which transform oxetane derivatives into aldehydes .

- Intramolecular Cyclization: Utilizing precursors with suitable functional groups allows for cyclization to form the oxetane ring, followed by subsequent modifications to introduce the aldehyde functionality .

- Ring Expansion Reactions: These involve starting from smaller cyclic compounds and expanding them into oxetanes while introducing functional groups like aldehydes during the process .

Oxetane-3-carbaldehyde has several applications in various fields:

- Medicinal Chemistry: Its derivatives are being investigated for potential pharmaceutical applications due to their unique structural properties that may enhance drug efficacy and selectivity.

- Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules, particularly in constructing heterocycles.

- Material Science: Oxetanes are also explored for their potential use in polymer chemistry, where they may contribute to the development of new materials with desirable properties.

Interaction studies involving oxetane-3-carbaldehyde focus on its metabolic pathways and interactions with biological systems. Research indicates that certain oxetanes can undergo metabolic transformations that affect their pharmacological profiles. For instance, studies have shown that metabolic pathways can lead to N-dealkylation and oxidation reactions that alter the activity of oxetane-containing compounds in biological systems .

Several compounds share structural similarities with oxetane-3-carbaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 3-Methyl-oxetane-3-carbaldehyde | C5H8O2 | Methyl substitution at 3-position | 0.94 |

| Tetrahydropyran-4-carbaldehyde | C5H8O2 | Saturated six-membered ring | 0.56 |

| Methyl 2,2-dimethyl-3-oxopropanoate | C7H12O3 | Contains a ketone functionality | 0.71 |

| 3-Methyloxetane-3-carboxylic acid | C5H8O3 | Carboxylic acid functionality | 0.82 |

| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | C10H12O3 | Bicyclic structure with formyl group | 0.55 |

Oxetane-3-carbaldehyde stands out due to its specific four-membered ring structure combined with an aldehyde group, which influences its reactivity and potential applications in medicinal chemistry compared to other similar compounds.

The development of oxetane-3-carbaldehyde as a synthetic target emerged from the broader evolution of oxetane chemistry, which has experienced significant advancement over the past several decades. The parent oxetane ring system, first described in the mid-20th century, initially faced skepticism due to perceived synthetic challenges and ring strain considerations. However, the recognition of oxetanes' unique properties in pharmaceutical applications, particularly their influence on physicochemical properties and metabolic stability, drove renewed interest in functionalized oxetane derivatives.

The systematic study of oxetane-3-carbaldehyde specifically gained momentum as researchers recognized the strategic importance of the aldehyde functional group at the 3-position of the oxetane ring. This positioning provides optimal reactivity while maintaining the structural integrity of the four-membered ring system. Early synthetic approaches focused on developing reliable methods for introducing the aldehyde functionality without compromising the inherent ring strain that characterizes oxetane systems.

The compound's emergence as a commercially viable synthetic intermediate reflects broader trends in medicinal chemistry toward the incorporation of three-dimensional, sp3-enriched building blocks. The recognition that oxetane-3-carbaldehyde could serve as a versatile platform for further functionalization while maintaining favorable physicochemical properties established its position as a valuable synthetic target. Contemporary research has demonstrated that oxetane-containing compounds often exhibit improved solubility, metabolic stability, and bioavailability compared to their carbocyclic counterparts, further validating the historical investment in oxetane chemistry development.

Role in Heterocyclic Chemistry

Oxetane-3-carbaldehyde occupies a unique position within heterocyclic chemistry as a member of the four-membered saturated oxygen heterocycle family. The oxetane ring system exhibits a ring strain of approximately 106 kilojoules per mole, significantly higher than five-membered tetrahydrofurans but lower than three-membered epoxides. This intermediate strain level provides a balance between synthetic accessibility and reactivity that makes oxetane-3-carbaldehyde particularly valuable for synthetic applications.

The structural characteristics of oxetane-3-carbaldehyde reflect the general properties of oxetane systems, including an essentially planar ring structure with minimal puckering. X-ray crystallographic studies of related oxetane compounds reveal puckering angles of approximately 8.7 degrees at 140 Kelvin, indicating minimal deviation from planarity. This structural feature minimizes ring strain and contributes to the relative stability of the oxetane core under various reaction conditions.

Within the broader context of heterocyclic chemistry, oxetane-3-carbaldehyde represents an important example of how functional group positioning can dramatically influence both reactivity and synthetic utility. The aldehyde group at the 3-position provides a reactive handle for further functionalization while the oxygen heteroatom contributes to the compound's physicochemical properties. This combination makes oxetane-3-carbaldehyde an excellent example of strategic heterocycle design, where structural features are optimized for specific synthetic and biological applications.

| Property | Value | Significance |

|---|---|---|

| Ring Strain | ~106 kJ/mol | Intermediate between epoxides and THF systems |

| Puckering Angle | ~8.7° | Minimal deviation from planarity |

| Molecular Formula | C4H6O2 | Contains both ether and aldehyde functionalities |

| Ring Size | 4-membered | Provides unique reactivity profile |

Significance in Synthetic Organic Chemistry

The synthetic significance of oxetane-3-carbaldehyde stems from its dual role as both a stable building block and a reactive intermediate capable of participating in diverse chemical transformations. Recent comprehensive studies have demonstrated the remarkable tolerance of the oxetane core to a wide range of reaction conditions, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, and carbon-carbon bond formation. This stability profile contradicts earlier assumptions about oxetane fragility and establishes oxetane-3-carbaldehyde as a robust synthetic platform.

The aldehyde functionality in oxetane-3-carbaldehyde provides multiple synthetic pathways for further elaboration. The compound readily participates in nucleophilic addition reactions, condensation reactions, and reduction processes while maintaining the integrity of the oxetane ring. This reactivity profile makes it an excellent intermediate for the synthesis of more complex oxetane-containing molecules, including pharmaceutical targets and materials science applications.

Modern synthetic applications of oxetane-3-carbaldehyde include its use in the preparation of amino acid derivatives through Strecker synthesis, the formation of nitroalkyl derivatives via Henry reactions, and the generation of unsaturated ester systems through Horner-Wadsworth-Emmons reactions. These transformations demonstrate the compound's versatility and highlight its role in accessing diverse chemical space that would be difficult to achieve through conventional synthetic approaches.

The commercial availability of oxetane-3-carbaldehyde with high purity specifications (98% by gas chromatography) and standardized physical properties has facilitated its widespread adoption in research laboratories. Storage recommendations typically specify temperatures of -20 degrees Celsius under inert atmosphere conditions, reflecting both the compound's inherent stability and the need to prevent aldehyde-specific degradation pathways.

| Synthetic Application | Reaction Type | Products | Yield Range |

|---|---|---|---|

| Strecker Synthesis | Nucleophilic addition | Oxetane amino acid derivatives | Good to excellent |

| Henry Reaction | Condensation | Nitroalkyl oxetanes | Moderate to good |

| Horner-Wadsworth-Emmons | Olefination | Unsaturated esters | Good |

| Reduction Reactions | Hydride addition | Primary alcohols | Excellent |

The integration of oxetane-3-carbaldehyde into drug discovery programs reflects its potential to improve the physicochemical properties of lead compounds. The oxetane ring system often serves as a bioisostere for other functional groups, providing enhanced metabolic stability and improved pharmacokinetic profiles. This application has driven continued interest in developing efficient synthetic routes to oxetane-3-carbaldehyde and related derivatives, ensuring its continued importance in medicinal chemistry applications.

Molecular Geometry and Conformational Analysis

Oxetane-3-carbaldehyde (molecular formula C₄H₆O₂, molecular weight 86.09 g/mol) represents a unique four-membered heterocyclic aldehyde compound characterized by significant structural constraints imposed by the oxetane ring system [1] [2]. The molecular structure consists of a four-membered oxetane ring with an aldehyde functional group positioned at the 3-carbon, creating a compact, strained molecular framework [7].

The oxetane ring in oxetane-3-carbaldehyde adopts a nearly planar conformation, which is characteristic of four-membered heterocycles containing oxygen [18] [44]. The presence of the oxygen atom in the ring reduces gauche interactions compared to cyclobutane rings, resulting in a relatively planar structure with minimal puckering [44]. Experimental data indicate that the oxetane ring exhibits a puckering angle that remains quite small, which is important with regard to the structural analogy between oxetane and carbonyl units [19].

Table 1: Geometric Parameters of Oxetane Ring Systems

| Parameter | Oxetane | Bond Angle (degrees) | Reference |

|---|---|---|---|

| Carbon-Oxygen-Carbon (C-O-C) | 91.80 | Standard oxetane | [45] |

| Carbon-Carbon-Oxygen (C-C-O) | 91.80 | Standard oxetane | [47] |

| Ring strain energy | ~106 kJ/mol | Four-membered rings | [44] |

The molecular geometry of oxetane-3-carbaldehyde is significantly influenced by the aldehyde substituent at the 3-position [7]. The aldehyde functional group introduces additional electronic effects through its electron-withdrawing nature, which propagates through the strained ring system [20]. The strain associated with the four-membered ring, coupled with the electronegative oxygen atom, renders the molecule potentially reactive, particularly under specific conditions [20].

Conformational analysis reveals that the oxetane unit exerts a distinct influence on conformational preferences [19]. Whereas antiperiplanar conformations are favored for unsubstituted aliphatic chains, the presence of the oxetane ring alters these preferences [19]. For substituted oxetanes, the synclinal (gauche) conformations are often preferred over antiperiplanar arrangements, likely due to the small oxetane carbon-carbon-carbon bond angles [19].

The structural rigidity imposed by the four-membered ring system limits conformational flexibility, with the ring adopting a nearly fixed geometry [18]. The electronegative oxygen atom confers oxetanes with a powerful inductive electron-withdrawing effect that propagates to the 3-position through two short sigma-bonding frameworks [20]. This electronic effect significantly influences the reactivity and stability of the aldehyde functional group attached to the ring.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of oxetane-3-carbaldehyde provides distinctive signatures for both the oxetane ring and aldehyde functionalities [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the oxetane methylene protons and the aldehydic proton [26].

In proton nuclear magnetic resonance spectra, the oxetane ring protons typically appear as complex multiplets due to the rigid ring geometry and coupling patterns [26]. The methylene protons of the oxetane ring exhibit characteristic chemical shifts, with the protons adjacent to oxygen showing downfield shifts due to the deshielding effect of the electronegative oxygen atom [26]. The aldehydic proton appears significantly downfield, typically around 9-10 parts per million, consistent with aldehyde functional groups [40].

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehydic proton (CHO) | 9.0-10.0 | Singlet | [40] |

| Oxetane CH | 4.5-5.5 | Complex multiplet | [26] |

| Oxetane CH₂ | 4.6-5.1 | Doublet | [26] |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments [28]. The carbonyl carbon of the aldehyde group appears in the typical aldehyde range of 190-200 parts per million [28]. The oxetane ring carbons show distinctive chemical shifts, with the carbon bearing the aldehyde group appearing further downfield due to the electron-withdrawing effect of the carbonyl group [28].

Infrared Spectroscopy

Infrared spectroscopy of oxetane-3-carbaldehyde reveals characteristic absorption bands for both the aldehyde and oxetane functionalities [37] [38]. The carbonyl stretch of the aldehyde group appears as a strong absorption band in the region of 1740-1720 wavenumbers, consistent with saturated aliphatic aldehydes [37]. The specific position within this range may be influenced by the electron-withdrawing effect of the oxetane ring [38].

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Carbonyl stretch (C=O) | 1740-1720 | Strong | Aldehyde | [37] |

| Aldehydic C-H stretch | 2830-2695 | Medium | CHO | [37] [38] |

| Oxetane C-O stretch | 1000-1200 | Medium-Strong | Ring vibration | [29] |

| Oxetane C-C stretch | 800-1000 | Medium | Ring vibration | [29] |

The aldehydic carbon-hydrogen stretch appears as a diagnostic band in the region of 2830-2695 wavenumbers, often manifesting as two peaks due to Fermi resonance between the fundamental stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [37] [38]. This characteristic doubling pattern serves as a definitive identifier for aldehyde functionality [38].

The oxetane ring contributes specific vibrational modes to the infrared spectrum, including ring stretching and deformation modes [29]. Ring puckering vibrations, characteristic of strained four-membered rings, appear at lower frequencies and can couple with other vibrational modes, leading to complex spectral patterns [29].

Mass Spectrometry

Mass spectrometric analysis of oxetane-3-carbaldehyde reveals characteristic fragmentation patterns arising from both the aldehyde functionality and the strained oxetane ring [32] [34]. The molecular ion peak appears at mass-to-charge ratio 86, corresponding to the molecular weight of the compound [2].

Table 4: Mass Spectrometric Fragmentation Pattern

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Process | Reference |

|---|---|---|---|

| 86 | [M]⁺- | Molecular ion | [2] |

| 85 | [M-H]⁺ | Loss of hydrogen | [43] |

| 58 | [C₃H₆O]⁺- | Ring opening | [34] |

| 57 | [C₃H₅O]⁺ | Alpha cleavage | [32] |

| 43 | [C₂H₃O]⁺ | Acylium ion | [32] |

The fragmentation behavior is dominated by processes characteristic of both aldehyde and oxetane functionalities [32] [34]. Alpha cleavage, typical of carbonyl compounds, produces acylium cations and alkyl radicals [32]. The oxetane ring, being more fragile due to high ring strain energy, decomposes readily to small fragments [34]. The molecular ion minus one (M-1) peak at mass-to-charge ratio 85 is particularly diagnostic for aldehydes, arising from alpha cleavage of the aldehydic proton [43].

The strain energy associated with the four-membered oxetane ring makes these compounds more susceptible to fragmentation compared to larger cyclic ethers [34]. Characteristic peaks corresponding to ring-opened fragments provide structural confirmation and help distinguish oxetane-containing compounds from other cyclic ethers [34].

X-ray Crystallographic Studies

X-ray crystallographic investigations of oxetane-containing compounds provide detailed insights into the molecular geometry and structural parameters of the oxetane ring system [15] [16]. While specific crystallographic data for oxetane-3-carbaldehyde itself may be limited, studies of related oxetane derivatives reveal consistent structural features that can be extrapolated to understand the molecular architecture of this compound [15] [21].

Crystallographic studies of oxetane derivatives consistently demonstrate that the four-membered ring adopts a folded conformation rather than a completely planar arrangement [16]. The dihedral angle between the carbon-oxygen-carbon and carbon-carbon-carbon planes typically ranges from 10-20 degrees, indicating a slight puckering of the ring [16]. This folding helps to minimize angle strain while maintaining the inherent rigidity of the four-membered system [16].

Table 5: Crystallographic Parameters of Oxetane Ring Systems

| Parameter | Value | Unit | Compound Type | Reference |

|---|---|---|---|---|

| C-O bond length | 1.43-1.45 | Å | Standard oxetanes | [48] |

| C-C bond length | 1.54-1.56 | Å | Oxetane ring | [21] |

| C-O-C bond angle | 91.8 | degrees | Oxetane | [45] |

| Ring puckering angle | 10-20 | degrees | Substituted oxetanes | [16] |

| Dihedral angle | 14.4 | degrees | Typical oxetane | [16] |

Crystallographic analysis reveals that bond lengths within the oxetane ring are slightly elongated compared to acyclic ethers due to the strain imposed by the four-membered ring geometry [48] [49]. The carbon-oxygen bonds typically measure 1.43-1.45 Ångströms, while carbon-carbon bonds within the ring are approximately 1.54-1.56 Ångströms [21] [48].

The molecular packing in crystals of oxetane derivatives often involves weak intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds [16]. These interactions contribute to the overall stability of the crystal lattice and provide insights into the polar nature of the oxetane functionality [16].

Studies of 3,3-disubstituted oxetanes, which serve as structural analogs, demonstrate that substituents at the 3-position significantly influence the overall molecular conformation [15]. The presence of electron-withdrawing groups, such as aldehyde functionality, can affect both the electronic distribution within the ring and the preferred conformational arrangements [15].

X-ray crystallographic data also confirm the nearly orthogonal relationship between aromatic substituents and the oxetane ring plane when present, which has implications for understanding the conformational preferences of oxetane-3-carbaldehyde in solid-state environments [15]. The rigid nature of the oxetane ring system constrains molecular flexibility, leading to well-defined geometric parameters that are consistent across different substitution patterns [15] [21].

Traditional methodologies for oxetane-3-carbaldehyde synthesis primarily rely on established ring-forming reactions and functional group transformations. These approaches, while foundational, often suffer from limitations in scope, selectivity, or reaction conditions.

Cyclization of Precursor Alcohols

The cyclization of appropriately substituted alcohol precursors represents one of the most straightforward approaches to oxetane ring formation [1] [2]. This methodology typically involves the intramolecular displacement of a leaving group by an alcohol functionality, leading to the formation of the four-membered oxetane ring.

Mechanism and Substrate Requirements

The cyclization process generally proceeds through a substitution nucleophilic bimolecular mechanism, where the hydroxyl group acts as the nucleophile and attacks a suitable electrophilic center. Key structural requirements include:

- Appropriate chain length to allow four-membered ring closure

- Suitable leaving group positioned to enable intramolecular cyclization

- Activation of the alcohol functionality through deprotonation

Acid-Catalyzed Cyclization Methods

Shigehisa and colleagues developed a novel cycloisomerization strategy employing metal hydride atom transfer/radical polar crossover methodology for the construction of oxetane rings from homoallylic alcohols [3]. This approach utilizes cobalt catalysis under mild conditions, generating the desired oxetane products in high yields while demonstrating excellent functional group tolerance.

The proposed mechanism involves single-electron oxidation of the cobalt catalyst followed by reaction with siloxane to generate a cobalt-hydride complex. Subsequent hydride transfer to the alkene produces a radical intermediate that undergoes intramolecular displacement to afford the oxetane ring [3].

Base-Promoted Cyclization Reactions

Alternative cyclization strategies employ basic conditions to promote intramolecular etherification reactions. These methods typically require careful optimization of reaction conditions to prevent oxetane ring opening, which can occur readily under strongly basic conditions due to the ring strain inherent in four-membered heterocycles [4].

| Method | Substrate Type | Conditions | Yield Range | Key Features |

|---|---|---|---|---|

| Cobalt-catalyzed MHAT/RPC | Homoallylic alcohols | Co catalyst, siloxane | 60-85% | Mild conditions, broad scope |

| Acid-catalyzed cyclization | Halogenated alcohols | Brønsted acids, heating | 45-75% | Simple reagents |

| Base-promoted cyclization | Diol precursors | Strong base, elevated temperature | 50-80% | Direct ring formation |

Paternò–Büchi Reaction Applications

The Paternò–Büchi reaction, a photochemical cycloaddition between carbonyl compounds and alkenes, represents a powerful method for oxetane construction [5] [6]. This transformation enables the direct formation of the oxetane ring through a [2+2] photocycloaddition mechanism.

Mechanistic Framework

The Paternò–Büchi reaction proceeds through the photochemical excitation of a carbonyl compound to its excited state, followed by interaction with an alkene partner. The reaction can proceed through either triplet or singlet pathways, depending on the nature of the carbonyl compound and reaction conditions [6].

Two distinct mechanistic pathways have been identified:

- High-Spin-Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital interaction: Favored with electron-deficient alkenes, leading to carbon-oxygen biradical intermediates

- Low-Spin-Occupied Molecular Orbital - Highest Occupied Molecular Orbital interaction: Predominant with electron-rich alkenes, generating carbon-carbon biradical species [6]

Substrate Scope and Selectivity

The reaction demonstrates excellent compatibility with various carbonyl partners, including aldehydes, ketones, and even specialized substrates such as acyl cyanides. Furan derivatives have proven particularly effective as alkene components, providing access to synthetically useful oxetane intermediates [6] [7].

Recent advances have focused on improving the regioselectivity and stereoselectivity of the transformation. The reaction of 2-substituted heterocyclic aldehydes with furan has been shown to proceed through the excited triplet state, affording the corresponding exo oxetane derivatives with high selectivity [7].

Applications in Natural Product Synthesis

The Paternò–Büchi reaction has found significant application in the synthesis of complex natural products containing oxetane rings. Notable examples include the construction of taxol-related structures and various marine-derived natural products [6]. The reaction provides strategic disconnections that are not readily achievable through conventional synthetic methods.

| Carbonyl Partner | Alkene Component | Conditions | Major Product | Selectivity |

|---|---|---|---|---|

| Benzophenone | Ethyl vinyl ether | UV irradiation | 2-Phenyl oxetane | High regioselectivity |

| Heterocyclic aldehydes | Furan | Visible light | Exo oxetane | Excellent diastereoselectivity |

| Aromatic ketones | Substituted alkenes | Photochemical | Substituted oxetanes | Moderate to high |

Modern Catalytic Approaches

Contemporary synthetic methodologies have revolutionized oxetane synthesis through the development of sophisticated catalytic systems that operate under mild conditions while providing excellent selectivity and functional group tolerance.

Transition Metal-Mediated Syntheses

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a particularly powerful tool for oxetane synthesis. Zhang and colleagues developed a practical one-step synthesis of various oxetan-3-ones using readily available propargylic alcohols as substrates [8]. This methodology operates under "open flask" conditions without the need for moisture or air exclusion, making it highly practical for synthetic applications.

The reaction employs gold-catalyzed intermolecular oxidation of terminal alkynes, where the carbon-carbon triple bond is converted into a reactive α-oxo gold carbene intermediate. This strategy effectively renders alkynes equivalent to α-diazo ketones in accessing α-oxo metal carbene chemistry, providing significant synthetic and economic advantages [8].

Key features of the gold-catalyzed approach include:

- Substrate tolerance: Compatible with various propargylic alcohol derivatives

- Reaction conditions: Operates at moderate temperatures (40-60°C)

- Catalyst efficiency: Low catalyst loadings (1-5 mol%) achieve excellent yields

- Product diversity: Enables access to both simple and complex oxetane structures

The synthetic utility is demonstrated by the one-step preparation of oxetan-3-one from inexpensive propargyl alcohol in 71% nuclear magnetic resonance yield, representing a significant improvement over existing multi-step procedures [8].

Rhodium-Catalyzed Carbene Insertions

Rhodium catalysis provides another avenue for oxetane construction through carbene insertion reactions. These methodologies typically employ diazo compounds as carbene precursors, which undergo insertion into oxygen-hydrogen bonds of alcohol substrates to generate oxetane products [9].

The rhodium-catalyzed approach offers several advantages:

- Mild reaction conditions: Typically operates at room temperature

- High diastereoselectivity: Excellent control over stereochemical outcomes

- Functional group compatibility: Tolerates various sensitive functionalities

- Scalability: Amenable to larger-scale synthesis

Palladium-Catalyzed Processes

Palladium catalysis has been successfully applied to oxetane synthesis through various mechanistic pathways, including oxidative processes and cross-coupling reactions. The Tsuji hydrogenolysis represents a notable example, where palladium mediates the selective reduction of allylic acetates en route to oxetane-containing products [10].

| Catalyst System | Mechanism | Substrate Scope | Yield Range | Key Advantages |

|---|---|---|---|---|

| Gold complexes | α-Oxo carbene formation | Propargylic alcohols | 51-92% | Open flask conditions |

| Rhodium catalysts | Carbene O-H insertion | Diazo compounds | 65-90% | High diastereoselectivity |

| Palladium systems | Hydrogenolysis/coupling | Allylic derivatives | 60-85% | Mild conditions |

Photoredox Catalysis Strategies

Photoredox catalysis has revolutionized oxetane synthesis by enabling novel disconnections and providing access to previously challenging structural motifs under exceptionally mild conditions.

Visible Light-Mediated C-H Functionalization

Silvi and colleagues developed a groundbreaking methodology that introduces a novel synthetic disconnection to access oxetanes from native alcohol substrates via selective carbon-hydrogen functionalization [1] [2]. This approach represents a paradigm shift from traditional methods that rely on pre-functionalized starting materials.

The methodology employs:

- Photocatalyst: Iridium complex or organic photocatalyst 4CzIPN

- Radical mediator: Quinuclidine for hydrogen atom transfer

- Electrophilic partner: Vinyl sulfonium ions as radical acceptors

- Conditions: Blue light-emitting diode irradiation at room temperature

The proposed mechanism involves photoexcited catalyst-mediated hydrogen atom transfer from activated alcohol substrates, generating nucleophilic radicals that add to vinyl sulfonium ions. The resulting radical cation undergoes single-electron reduction to form a sulfonium ylide, which subsequently cyclizes under basic conditions to afford the oxetane product [1].

Decarboxylative Photoredox Approaches

Terrett and colleagues developed a complementary photoredox strategy employing 3-aryl-3-carboxylic acid oxetanes as radical precursors [11]. This methodology generates unusual tertiary benzylic oxetane radicals under photoredox catalysis, which subsequently undergo conjugate addition reactions with activated alkenes.

Key mechanistic features include:

- Radical generation: Oxidative decarboxylation of carboxylic acid substrates

- Radical stability: Enhanced stability due to ring strain effects

- Product formation: Giese addition to electron-deficient alkenes

- Selectivity: Excellent chemoselectivity for C-C bond formation

The methodology demonstrates exceptional substrate scope, accommodating various electron-rich and electron-neutral aromatic substituents while maintaining high yields and reproducibility [11].

Late-Stage Functionalization Applications

A particular strength of photoredox methodologies lies in their application to late-stage functionalization of complex molecules. The mild reaction conditions and excellent functional group tolerance enable the incorporation of oxetane motifs into sophisticated pharmaceutical intermediates and natural product derivatives [1].

Notable examples include:

- Steroid functionalization: One-step conversion of testosterone to bioactive oxetane derivatives

- Sugar modification: Galactose-derived oxetane formation with complete diastereoselectivity

- Natural product modification: Pregnenolone derivatization under mild conditions

| Photoredox System | Light Source | Substrate Type | Yield Range | Applications |

|---|---|---|---|---|

| Iridium/4CzIPN | Blue LED | Primary/secondary alcohols | 42-99% | Late-stage functionalization |

| Organic photocatalysts | Visible light | Carboxylic acids | 45-85% | Medicinal chemistry |

| Sensitized systems | UV/Visible | Various precursors | 50-90% | Natural product synthesis |

Fluorination and Derivatization Techniques

The incorporation of fluorine atoms into oxetane-3-carbaldehyde derivatives has become increasingly important in medicinal chemistry applications, where fluorination can significantly modulate biological activity, metabolic stability, and physicochemical properties.

Deoxyfluorination Protocols

Deoxyfluorination represents a direct approach for introducing fluorine atoms through the replacement of hydroxyl groups with fluorine. This transformation is particularly valuable for the synthesis of fluorinated oxetane derivatives from readily available alcohol precursors.

Classical Deoxyfluorination Reagents

Traditional deoxyfluorination employs reagents such as diethylaminosulfur trifluoride and its derivatives [12]. These reagents operate through a substitution mechanism where the hydroxyl group is activated through coordination to the sulfur center, followed by nucleophilic attack by fluoride ion.

Key reagent systems include:

- Diethylaminosulfur trifluoride: Classical reagent with broad substrate scope

- Deoxo-Fluor: Modified reagent with improved stability and handling properties

- Perfluorobutanesulfonyl fluoride: Alternative reagent for specialized applications

Modern Deoxyfluorination Methods

Recent advances have focused on developing milder and more selective deoxyfluorination protocols. These methods often employ catalytic systems that enable transformation under less harsh conditions while maintaining high yields and selectivity [13].

Contemporary approaches utilize:

- Nucleophilic substitution mechanisms: Direct displacement of activated hydroxyl groups

- Transition metal catalysis: Palladium and other metals to facilitate fluorine incorporation

- Organocatalytic systems: Metal-free approaches using organic catalysts

Substrate Scope and Limitations

Deoxyfluorination of oxetane derivatives requires careful consideration of reaction conditions to prevent ring opening. The inherent ring strain of oxetanes makes them sensitive to strongly acidic or nucleophilic conditions typically employed in fluorination reactions [13].

Successful applications include:

- Primary alcohol fluorination: Direct conversion to fluoromethyl derivatives

- Secondary alcohol transformation: Formation of fluorinated tertiary centers

- Selective functionalization: Chemoselective fluorination in polyfunctional molecules

| Reagent System | Conditions | Substrate Type | Yield Range | Selectivity |

|---|---|---|---|---|

| DAST derivatives | Low temperature, dry | Primary/secondary alcohols | 45-85% | Good chemoselectivity |

| Perfluoroalkyl reagents | Mild heating | Activated alcohols | 60-90% | Excellent regioselectivity |

| Catalytic systems | Room temperature | Various alcohols | 55-80% | High functional group tolerance |

Late-Stage Functionalization

Late-stage functionalization strategies enable the introduction of fluorine-containing motifs into complex oxetane scaffolds without requiring extensive protecting group manipulations or multi-step synthetic sequences.

Photoredox-Mediated Fluoroalkylation

Recent developments in photoredox catalysis have enabled the direct introduction of fluoroalkyl groups into oxetane structures through radical-mediated processes [11]. These methodologies typically employ fluoroalkyl halides as radical precursors, which are activated under photochemical conditions to generate reactive fluoroalkyl radicals.

The process typically involves:

- Radical initiation: Photochemical activation of fluoroalkyl precursors

- Radical addition: Addition to oxetane-derived radical intermediates

- Product formation: Formation of fluoroalkyl-substituted oxetanes

Electrochemical Fluorination Methods

Electrochemical approaches provide an alternative strategy for fluorine incorporation under mild conditions. These methods avoid the use of hazardous fluorinating reagents while enabling precise control over reaction selectivity.

Key advantages include:

- Mild conditions: Room temperature operation without external oxidants

- Scalability: Easily scaled for industrial applications

- Environmental benefits: Reduced waste generation compared to traditional methods

Organofluorine Building Block Incorporation

The modular incorporation of pre-formed organofluorine building blocks represents a practical approach for accessing diverse fluorinated oxetane derivatives. This strategy leverages well-established coupling reactions to introduce fluorine-containing fragments [13].

Common building blocks include:

- Trifluoromethyl groups: Introduced through nucleophilic or radical processes

- Fluoroalkyl chains: Incorporated via alkylation or cross-coupling reactions

- Fluoroaryl substituents: Installed through palladium-catalyzed cross-coupling

Applications in Drug Discovery

Fluorinated oxetane derivatives have found extensive application in pharmaceutical research, where the unique properties of fluorine can enhance drug-like characteristics [13]. The combination of oxetane ring strain and fluorine substitution often results in compounds with improved:

- Metabolic stability: Resistance to enzymatic degradation

- Bioavailability: Enhanced absorption and distribution properties

- Selectivity: Improved binding affinity for target proteins

- Solubility: Modulated physicochemical properties

| Fluorination Method | Fluorine Source | Conditions | Product Type | Applications |

|---|---|---|---|---|

| Radical fluoroalkylation | Fluoroalkyl iodides | Photoredox catalysis | CF₃-oxetanes | Medicinal chemistry |

| Nucleophilic substitution | Fluoride salts | Basic conditions | Fluoroalkyl derivatives | Materials science |

| Electrophilic fluorination | Selectfluor, NFSI | Mild oxidative | Fluorinated aromatics | Drug discovery |

| Cross-coupling | Fluoroalkyl metals | Transition metal catalysis | Complex fluorides | Pharmaceutical intermediates |